molecular formula C8H14ClNO2 B6260596 rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 2307776-42-5

rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B6260596
CAS No.: 2307776-42-5
M. Wt: 191.7
InChI Key:
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Description

The compound “rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a derivative of the bicyclo[2.2.1]heptane structure . It has a molecular weight of 177.63 . The IUPAC name for this compound is (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, has been synthesized using an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 . This indicates that the compound has a bicyclic structure with a seven-membered ring and a two-membered ring. The seven-membered ring contains a nitrogen atom and a carboxylic acid group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Acetone", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride", "Step 2: Hydrolysis of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with sodium hydroxide to form cis-5-norbornene-endo-2,3-dicarboxylic acid", "Step 3: Conversion of cis-5-norbornene-endo-2,3-dicarboxylic acid to its methyl ester using methanol and sulfuric acid", "Step 4: Reductive amination of cis-5-norbornene-endo-2,3-dicarboxylic acid methyl ester with methylamine and sodium borohydride to form rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid methyl ester", "Step 5: Hydrolysis of rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid methyl ester with hydrochloric acid to form rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride", "Step 6: Purification of rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride using acetone, diethyl ether, acetic acid, sodium bicarbonate, and water" ] }

CAS No.

2307776-42-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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